![molecular formula C30H28N4O3 B5229503 4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5229503.png)
4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)' is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as AMP and is a member of the pyrazolone family. This compound has been studied for its potential use in various fields, including medicinal chemistry, material science, and biological research.
作用機序
The mechanism of action of AMP involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It also inhibits the activity of inflammatory mediators and reduces the expression of pro-inflammatory cytokines. Additionally, it has been found to activate the Nrf2-ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
AMP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. Additionally, it has been found to improve mitochondrial function and enhance the production of ATP. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
AMP has several advantages and limitations for lab experiments. Its advantages include its ability to scavenge free radicals, inhibit inflammation, and improve mitochondrial function. Its limitations include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of AMP. One potential direction is the development of AMP-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the study of AMP in combination with other compounds for enhanced therapeutic effects. Additionally, the development of new synthesis methods for AMP and its derivatives could lead to the discovery of new compounds with improved properties.
合成法
The synthesis of AMP involves the reaction of 4-hydroxyacetophenone, allyl bromide, and 4-hydroxybenzaldehyde in the presence of a base, followed by the reaction of the resulting product with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The final product is obtained after purification through recrystallization.
科学的研究の応用
AMP has been studied for its potential use in various scientific research applications. It has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(4-prop-2-enoxyphenyl)methyl]-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3/c1-4-19-37-25-17-15-22(16-18-25)28(26-20(2)31-33(29(26)35)23-11-7-5-8-12-23)27-21(3)32-34(30(27)36)24-13-9-6-10-14-24/h4-18,28,31-32H,1,19H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNYFCSSQVEZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)OCC=C)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene](/img/structure/B5229425.png)
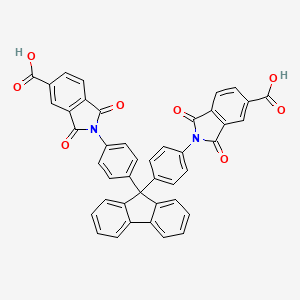
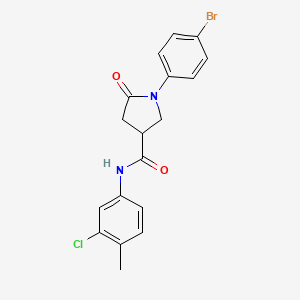
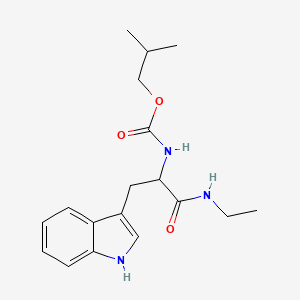

![(2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5229468.png)
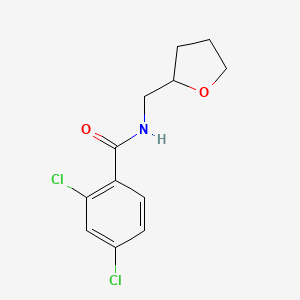

![ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5229481.png)
![5-imino-2-(4-methylphenyl)-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5229482.png)
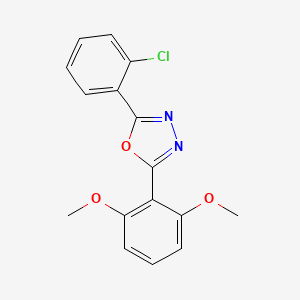
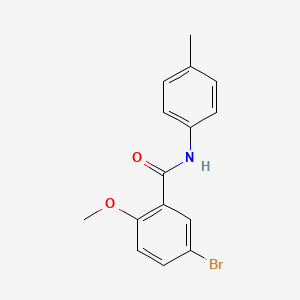
![9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid](/img/structure/B5229520.png)
![methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)thio]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229536.png)